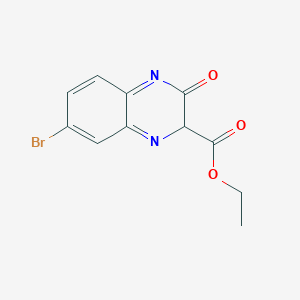
ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate is a heterocyclic organic compound with the molecular formula C11H9BrN2O3. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-oxo-2H-quinoxaline-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, alcohols, and oxidized quinoxaline compounds .
Scientific Research Applications
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound .
Comparison with Similar Compounds
Ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-bromo-2-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with different oxidation states.
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Another derivative with slight structural variations.
Indole Derivatives: Compounds with a similar heterocyclic structure but different biological activities.
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 7-bromo-3-oxo-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5,9H,2H2,1H3 |
InChI Key |
IAQKKOJPQHORQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















